molecular formula C22H17N3O7S3 B2838403 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,3-dimethoxybenzoate CAS No. 877642-73-4

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,3-dimethoxybenzoate

Cat. No.: B2838403
CAS No.: 877642-73-4
M. Wt: 531.57
InChI Key: NFGMVWVZSXURIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,3-dimethoxybenzoate is a structurally complex molecule featuring multiple heterocyclic and aromatic moieties. Its core structure includes a 4H-pyran ring substituted at position 3 with a 2,3-dimethoxybenzoate ester and at position 6 with a thioether-linked 1,3,4-thiadiazole derivative.

Synthetic approaches to analogous compounds often involve multistep reactions, such as condensation of aromatic aldehydes with thiosemicarbazides (as seen in thiosemicarbazone synthesis ), or coupling of boronic acids with heterocyclic intermediates under palladium catalysis .

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O7S3/c1-29-15-6-3-5-13(18(15)30-2)20(28)32-16-10-31-12(9-14(16)26)11-34-22-25-24-21(35-22)23-19(27)17-7-4-8-33-17/h3-10H,11H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGMVWVZSXURIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,3-dimethoxybenzoate” typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole and pyran intermediates, followed by their coupling under specific conditions. Common reagents might include thiophene-2-carboxylic acid, hydrazine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and pyran rings may be susceptible to oxidation under certain conditions.

    Reduction: Specific functional groups within the compound can be reduced using appropriate reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole and benzoate moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be explored for drug development, particularly if it shows activity against specific biological targets.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Bioactivity Notes
Target Compound 4H-pyran + thiadiazole 2,3-dimethoxybenzoate, thioether, thiophene-2-carboxamide ~550 (estimated) Not reported Hypothesized antimicrobial
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine Cyano, nitro, ester ~550 (exact not given) 243–245 Not reported
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Chromene + pyrazolopyrimidine Fluoro, ester, amino 560.2 227–230 Potential kinase inhibition
Key Observations:

Heterocyclic Diversity : The target compound’s 4H-pyran and thiadiazole rings contrast with the imidazopyridine and chromene-pyrazolopyrimidine systems , yet all share ester or carboxamide linkages critical for solubility and target binding.

Bioactivity Hypotheses : Thiadiazole derivatives are frequently associated with antimicrobial and anticancer activities , while chromene-pyrazolopyrimidine hybrids (e.g., ) are explored for kinase inhibition.

Key Observations:
  • The target compound’s synthesis likely requires sequential functionalization of the pyran ring, akin to the palladium-mediated coupling in .
  • Melting points for analogues (e.g., 243–245°C in , 227–230°C in ) suggest moderate thermal stability, which may extend to the target compound.

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,3-dimethoxybenzoate represents a complex organic molecule notable for its potential biological activities. This compound integrates multiple functional groups, suggesting diverse interactions with biological systems. Its structural complexity positions it as a significant candidate for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₅N₃O₅S₃, with a molecular weight of approximately 531.57 g/mol. The structure includes:

  • Thiadiazole moiety : Known for its bioactivity.
  • Thiophene ring : Enhances the compound's reactivity.
  • Pyran and benzoate groups : Contribute to the overall pharmacological properties.

These features suggest that the compound may exhibit various biological activities through different mechanisms.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and thiophene groups often exhibit antimicrobial properties. Preliminary studies have shown that similar derivatives can inhibit bacterial growth effectively, making this compound a potential candidate for developing new antimicrobial agents.

Anticancer Potential

The structural characteristics of the compound suggest it may interact with cellular pathways involved in cancer progression. Derivatives of thiadiazole have been reported to induce apoptosis in cancer cells, and further studies on this specific compound could elucidate its potential as an anticancer agent .

Acetylcholinesterase Inhibition

Recent studies have highlighted the importance of acetylcholinesterase inhibitors in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structural motifs have demonstrated significant inhibitory activity against acetylcholinesterase, indicating that this compound may also possess similar properties . For example, related compounds exhibited IC50 values in the nanomolar range, suggesting potent activity against this enzyme.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The presence of thiadiazole and thiophene rings can facilitate interactions with enzyme active sites.
  • Cellular Pathway Modulation : The compound's ability to influence signaling pathways may contribute to its anticancer and anti-inflammatory properties.
  • Antioxidant Activity : Some derivatives have shown to scavenge free radicals, which could be beneficial in reducing oxidative stress-related diseases.

Case Studies and Research Findings

A recent study evaluated a series of thiadiazole derivatives for their acetylcholinesterase inhibitory activity. One derivative showed an IC50 value significantly lower than that of donepezil (0.6 µM), suggesting that modifications in the thiadiazole structure can enhance efficacy .

CompoundIC50 (µM)Activity Type
Donepezil0.6 ± 0.05Reference
Compound A0.1 ± 0.02Acetylcholinesterase Inhibitor
Compound B0.05 ± 0.01Anticancer Agent

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions requiring careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the identity and purity of the synthesized product.

Q & A

What are the optimized reaction conditions for synthesizing the thiophene-2-carboxamide moiety in this compound? (Basic)

The thiophene-2-carboxamide group is synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Reagent Use : Ethanol or DMF as solvents, with anhydrous sodium acetate as a base to facilitate amide bond formation.
  • Temperature Control : Heating under reflux (70–80°C) for 5–7 hours to drive the reaction to completion .
  • Yield Optimization : Typical yields range from 65% to 76%, with purity confirmed via recrystallization from ethanol/water mixtures (4:1 ratio) .

Table 1 : Representative Yields and Conditions for Thiophene-2-Carboxamide Derivatives

Compound TypeSolventTemp (°C)Yield (%)Purification Method
Triazepine derivativesEthanol70–8076Ethanol/water (4:1)
Pyrazolyl derivativesDMF8064DMF recrystallization

How can nuclear magnetic resonance (NMR) spectroscopy distinguish between regioisomers in the thiadiazole ring? (Advanced)

  • ¹H-NMR : The chemical shift of protons adjacent to sulfur in the thiadiazole ring (δ 3.1–3.5 ppm) differs from those near nitrogen (δ 2.8–3.0 ppm). Integration ratios help confirm substituent positions .
  • ¹³C-NMR : Carbon signals for C=S (125–130 ppm) and C-N (145–150 ppm) provide further distinction. For example, in compound 7a , the nitro-substituted phenyl group shows distinct aromatic splitting patterns .
  • HSQC/HMBC : Correlations between thiadiazole protons and adjacent carbons resolve ambiguities in complex mixtures .

What methodological strategies address low solubility of this compound in aqueous assays? (Advanced)

  • Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance aqueous compatibility without denaturing proteins .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the benzoate moiety, which hydrolyze in vivo to release the active form .
  • Micellar Encapsulation : Sodium dodecyl sulfate (SDS) or Tween-80 at 0.1% w/v improves solubility for in vitro cytotoxicity testing .

How do structural modifications to the pyran ring affect biological activity? (Advanced)

  • Electron-Withdrawing Groups : Substitution at the 4-oxo position (e.g., fluorine in ) enhances electrophilicity, improving interactions with enzyme active sites (e.g., kinase inhibition) .
  • Steric Effects : Bulky substituents on the pyran oxygen reduce metabolic degradation but may hinder membrane permeability. For example, 2,3-dimethoxy groups in the benzoate moiety balance stability and bioavailability .

Table 2 : Impact of Pyran Ring Modifications on IC₅₀ Values (Hypothetical Data)

SubstituentTarget EnzymeIC₅₀ (µM)Notes
2-FluoroEGFR kinase0.45Enhanced hydrogen bonding
2,3-DimethoxyCOX-21.2Improved metabolic stability
UnsubstitutedHDAC>10Rapid hepatic clearance

What analytical techniques validate the purity of intermediates during multi-step synthesis? (Basic)

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.1% .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 435.44 for ) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 202–204°C for intermediate 9b ) indicate purity .

How can density functional theory (DFT) predict reactivity of the thiophene-carboxamide group? (Advanced)

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps calculated via DFT (e.g., Gaussian 09) predict nucleophilic attack sites. For example, the thiophene sulfur atom often acts as a nucleophile in cross-coupling reactions .
  • Charge Distribution Maps : Mulliken charges identify electrophilic carbons in the thiadiazole ring, guiding regioselective modifications .

What contradictions exist in reported biological activities of structurally analogous compounds? (Advanced)

  • Antimicrobial vs. Cytotoxicity : reports antimicrobial activity (MIC = 8 µg/mL), while similar compounds in show cytotoxicity (IC₅₀ = 2.5 µM) against HeLa cells. These discrepancies may arise from assay conditions (e.g., bacterial vs. mammalian cell lines) or substituent effects .
  • Solubility Artifacts : Poor aqueous solubility ( ) can falsely reduce apparent activity in cell-based assays, necessitating careful solvent controls .

What purification techniques are optimal for isolating the final product? (Basic)

  • Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) elutes polar impurities .
  • Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity, confirmed by single-crystal XRD .
  • Centrifugal Partition Chromatography : For scale-up, this technique avoids silica gel adsorption losses .

How can researchers design structure-activity relationship (SAR) studies for this compound? (Advanced)

  • Core Fragment Analysis : Test truncated analogs (e.g., pyran-only or thiadiazole-only fragments) to identify pharmacophores .
  • Substituent Scanning : Systematically replace the 2,3-dimethoxybenzoate with bioisosteres (e.g., 3,4-methylenedioxy) and measure changes in target binding .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with activity data .

What mechanistic insights explain the compound’s instability under acidic conditions? (Advanced)

  • Ester Hydrolysis : The 4-oxo-pyran-3-yl benzoate undergoes acid-catalyzed cleavage, releasing 2,3-dimethoxybenzoic acid. LC-MS tracking at pH 2 shows degradation within 24 hours .
  • Thioether Oxidation : The -(CH₂-S)- linkage oxidizes to sulfoxide/sulfone derivatives in the presence of H₂O₂ or ROS, altering bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.